molecular formula C21H30O4S B133387 Tixocortol CAS No. 61951-99-3

Tixocortol

Cat. No.: B133387
CAS No.: 61951-99-3
M. Wt: 378.5 g/mol
InChI Key: YWDBSCORAARPPF-VWUMJDOOSA-N
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Mechanism of Action

Tixocortol, also known as Tixocortolum, is a synthetic steroid with topical anti-inflammatory properties . This article will delve into the mechanism of action of this compound, covering its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Glucocorticoid Receptor (NR3C1) . This receptor is part of the nuclear receptor family and plays a crucial role in regulating genes controlling the development, metabolism, and immune response in the body .

Mode of Action

The mechanism of action of this compound is similar to other corticosteroids. It binds to the glucocorticoid receptor, influencing the synthesis of prostaglandins . The local properties of this compound are unique due to its immediate liver metabolism and transformation within red blood cells . These transformations classify this compound as part of the nonsystemic steroids .

Biochemical Pathways

This compound affects the biochemical pathways involving the glucocorticoid receptor and prostaglandin synthesis . Specific metabolic pathways involving the C-21 thiol ester function of this compound lead to transformations into methylthio, methylsulfinyl, and methylsulfonyl derivatives, and a reductive cleavage of the C-21-S bond leading to 21-methyl structures .

Pharmacokinetics

This compound is rapidly modified within red blood cells and is immediately metabolized by a first-pass liver metabolism . The metabolites of this compound are mainly represented by the formation of sulfo- and glucurono-conjugates, which are later hydrolyzed from the conjugate, forming neutral steroids .

Result of Action

This compound presents the characteristic of local action, which significantly reduces the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools, which resulted in an amelioration in the malabsorption laboratory tests . All these effects were independent of suppression of the pituitary-adrenal axis . The actions of this compound have no effect on leukocyte count, blood glucose level, sodium urinary excretion, and immunosuppressive activity on lymphocytes .

Action Environment

The action of this compound is influenced by the environment in which it is administered. For instance, administration of this compound as a nasal spray has been shown to respect nasal drainage by the ciliary beats of the pituitary mucosa . This suggests that the efficacy and stability of this compound can be influenced by the specific environment of administration.

Biochemical Analysis

Biochemical Properties

Tixocortol interacts with various enzymes, proteins, and other biomolecules. The mechanism of action of this compound is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis . The local properties of this compound are given by the immediate liver metabolism and transformation within red blood cells .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It presents the characteristic of local action which reduces significantly the side effects of systemic glucocorticoids . Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the same sites as other corticosteroids and influences prostaglandin synthesis . The local properties of this compound are given by the immediate liver metabolism and transformation within red blood cells .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings have been observed to change. Reports have demonstrated that gastrointestinal administration of this compound generates a decrease in abdominal pain, bleeding, and frequency of stools which resulted in an amelioration in the malabsorption laboratory tests .

Metabolic Pathways

This compound is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . The metabolites of this compound are mainly represented by the formation of sulfo- and glucurono-conjugates which are later hydrolyzed from the conjugate forming neutral steroids .

Transport and Distribution

This compound is rapidly modified within red blood cells and it is immediately metabolized by a first-pass liver metabolism . Studies have shown that oral or intravenous administration of this compound presents a significantly larger volume of distribution compared to cortisol .

Properties

IUPAC Name

(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-17-(2-sulfanylacetyl)-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O4S/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-26)20(15,2)10-16(23)18(14)19/h9,14-16,18,23,25-26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDBSCORAARPPF-VWUMJDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CS)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CS)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30895062
Record name Tixocortol
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Molecular Weight

378.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

607ºC at 760 mmHg
Record name Tixocortol
Source DrugBank
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Solubility

Insoluble
Record name Tixocortol
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Mechanism of Action

The mechanism of action of tixocortol is similar to other corticosteroids regarding the binding sites and prostaglandin synthesis but the local properties of tixocortol are given by the immediate liver metabolism and transformation withing red blood cells. All the immediate transformations of tixocortol classified it as part of the nonsystemic steroids.
Record name Tixocortol
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CAS No.

61951-99-3
Record name Tixocortol
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Record name Tixocortol [INN:BAN]
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Record name Tixocortol
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Record name Tixocortol
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Record name Pregn-4-ene-3,20-dione, 11,17-dihydroxy-21-mercapto-, (11β)
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Record name TIXOCORTOL
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Melting Point

50-55ºC
Record name Tixocortol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does tixocortol pivalate exert its anti-inflammatory effects?

A1: Like other corticosteroids, this compound pivalate binds to specific glucocorticoid receptors. [, ] This binding initiates a cascade of downstream effects, including the modulation of gene expression, ultimately suppressing inflammatory responses. []

Q2: Does this compound pivalate affect prostaglandin biosynthesis?

A2: Yes, research suggests that this compound pivalate's mechanism of action involves influencing prostaglandin biosynthesis, similar to other corticosteroids. []

Q3: What is the molecular formula and weight of this compound pivalate?

A3: this compound pivalate has the molecular formula C26H38O5S and a molecular weight of 462.64 g/mol. []

Q4: Are there any spectroscopic data available for this compound pivalate?

A4: Yes, analytical methods like high-performance liquid chromatography (HPLC) with UV detection have been used to characterize and quantify this compound pivalate. []

Q5: How stable are this compound pivalate patch test preparations?

A5: Studies show that this compound pivalate patch test preparations in petrolatum are stable for at least one year when stored at room temperature, refrigerated, or frozen. Similar stability is observed in ethanol. []

Q6: Does this compound pivalate possess any catalytic properties?

A6: There is limited research available on the catalytic properties of this compound pivalate. Current research focuses primarily on its anti-inflammatory effects.

Q7: Have there been any computational studies on this compound pivalate?

A7: Yes, conformational analyses have been conducted to study the electronic shape of this compound pivalate and understand its cross-reactivity patterns with other corticosteroids. []

Q8: How does the structure of this compound pivalate contribute to its minimal systemic effects?

A8: The presence of the pivalate ester at the C21 position of this compound pivalate is thought to be crucial for its rapid metabolism in the liver, often referred to as the "first-pass effect." [] This rapid metabolism significantly reduces its systemic availability, thereby minimizing systemic glucocorticoid and mineralocorticoid activities.

Q9: Does modifying the C20-21 position of this compound pivalate affect its allergenicity?

A9: Research suggests that substitutions at the C20-21 position of this compound pivalate, while different from hydrocortisone, do not significantly influence its allergenic potential. []

Q10: What is the recommended concentration for this compound pivalate in patch testing?

A10: Studies have investigated the optimal concentration of this compound pivalate for patch testing, comparing 1% and 0.1% concentrations. While both concentrations effectively detect contact allergy, a 1% concentration is generally recommended for screening purposes due to practical considerations. []

Q11: How is this compound pivalate metabolized in the body?

A11: Studies using radiolabeled this compound pivalate reveal extensive metabolism, primarily in the liver. The major metabolic pathways involve reduction, oxidation, and cleavage of the steroid structure, leading to the formation of various metabolites, primarily excreted in urine as sulfo- and glucurono-conjugates. []

Q12: Does this compound pivalate have a significant impact on the adrenal-pituitary axis?

A12: While this compound pivalate is believed to have minimal systemic effects, studies suggest that it may not be entirely devoid of adrenal-suppressive effects and could potentially lead to fluid retention in some patients. []

Q13: What is the efficacy of this compound pivalate in treating ulcerative colitis?

A13: Both open and controlled clinical trials have demonstrated the clinical efficacy of this compound pivalate in managing acute or recurrent distal ulcerative colitis. []

Q14: Are there known resistance mechanisms associated with this compound pivalate?

A14: The provided research papers do not delve into specific resistance mechanisms related to this compound pivalate.

Q15: Is this compound pivalate associated with any toxic effects?

A15: While generally considered safe for topical use, this compound pivalate, like all corticosteroids, may induce local adverse effects, including skin reactions and potential skin thinning with prolonged use. [, ]

Q16: What is the relative toxicity of this compound pivalate compared to other corticosteroids like hydrocortisone acetate and beclomethasone dipropionate?

A16: Animal studies suggest that this compound pivalate might have a lower toxicity profile than hydrocortisone acetate and beclomethasone dipropionate. [, ]

Q17: Are there specific biomarkers associated with this compound pivalate efficacy or safety?

A17: Currently, research on specific biomarkers for this compound pivalate is limited.

Q18: How is this compound pivalate quantified in pharmaceutical formulations?

A18: High-performance liquid chromatography (HPLC) coupled with UV detection is a common and reliable method for quantifying this compound pivalate in pharmaceutical preparations like solutions, tablets, and nasal sprays. []

Q19: What is the environmental impact of this compound pivalate?

A19: Specific information about the environmental impact and degradation of this compound pivalate is limited in the provided research.

Q20: What is the solubility profile of this compound pivalate?

A20: this compound pivalate's solubility can vary depending on the solvent and pH. It generally exhibits low solubility in water but higher solubility in organic solvents like ethanol. []

Q21: Have analytical methods for this compound pivalate been validated?

A21: Yes, analytical methods, particularly HPLC methods, used for determining this compound pivalate concentrations have been validated for parameters like accuracy, precision, linearity, and specificity. [, ]

Q22: How is the quality of this compound pivalate ensured during manufacturing?

A22: Pharmaceutical manufacturers adhere to strict quality control and assurance measures throughout the development and manufacturing processes to ensure the consistency, safety, and efficacy of this compound pivalate products. These measures include rigorous testing of raw materials, in-process controls, and final product testing using validated analytical methods.

Q23: Can this compound pivalate elicit an immune response?

A23: Yes, like many medications, this compound pivalate can potentially trigger an immune response, leading to allergic contact dermatitis in some individuals. [, , ]

Q24: What is the prevalence of this compound pivalate allergy among dermatitis patients?

A24: Studies report varying prevalence rates of this compound pivalate allergy, ranging from 0.2% to 5% in dermatitis patients undergoing patch testing. [, , ]

Q25: Does this compound pivalate interact with drug transporters?

A25: Specific information regarding this compound pivalate interactions with drug transporters is not extensively discussed in the provided literature.

Q26: Can this compound pivalate induce or inhibit drug-metabolizing enzymes?

A26: Details regarding this compound pivalate's potential to induce or inhibit drug-metabolizing enzymes are not explicitly addressed in the provided research papers.

Q27: What are some alternatives to this compound pivalate for treating inflammatory skin conditions?

A27: Many other topical corticosteroids are available, each with a unique potency and potential for side effects. Alternatives include hydrocortisone, mometasone furoate, and betamethasone valerate. [, ]

Q28: Are there specific guidelines for recycling or disposing of this compound pivalate products?

A28: Information regarding the recycling and waste management of this compound pivalate products is not detailed in the provided research. Proper disposal should follow local regulations for pharmaceutical waste.

Q29: What resources are available for researchers studying this compound pivalate?

A29: Researchers can access various resources, including databases like PubMed, scientific journals, and organizations such as the European Environmental and Contact Dermatitis Research Group (EECDRG). []

Q30: When was this compound pivalate first introduced?

A30: this compound pivalate was first introduced into the market in 1980 in France and England. []

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